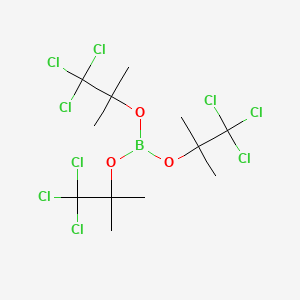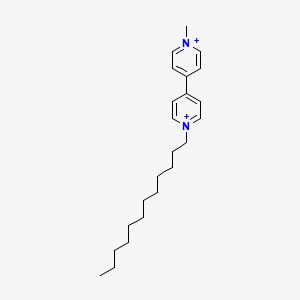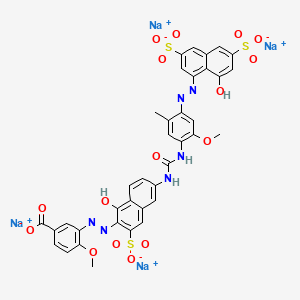phosphanium bromide CAS No. 71864-02-3](/img/structure/B14465858.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The structure of this compound includes a triphenylphosphonium group attached to a bromide ion, with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-(2-methyl-1,3-dioxolan-2-yl)ethyl bromide. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The compound can add to unsaturated substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions, cyanide ions, and amines. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO), under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions yield the corresponding alcohol, while reactions with cyanide ions produce nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its antimicrobial properties .
Industry
In the industrial sector, 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide is used in the production of specialty chemicals and as a catalyst in polymerization reactions .
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The bromide ion can also participate in ionic interactions, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonium salts such as:
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium chloride
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium iodide
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium fluoride
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)ethylphosphanium bromide apart from similar compounds is its specific reactivity and stability. The presence of the bromide ion provides unique ionic properties that can be exploited in various chemical reactions. Additionally, the 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group offers steric and electronic effects that influence the compound’s behavior in different environments .
Eigenschaften
CAS-Nummer |
71864-02-3 |
|---|---|
Molekularformel |
C24H26BrO2P |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(25-18-19-26-24)17-20-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,17-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
COSQYKWVXJKFPV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCCO1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
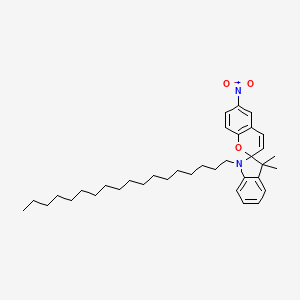
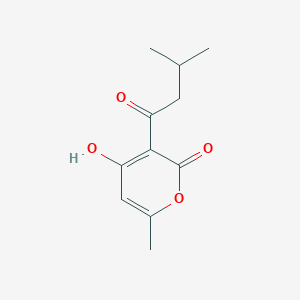
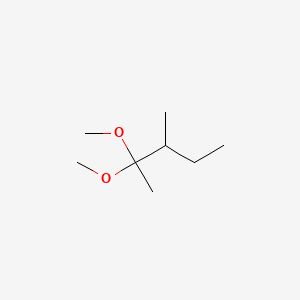
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
